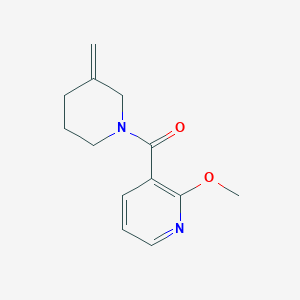

2-Methoxy-3-(3-methylidenepiperidine-1-carbonyl)pyridine

Description

2-Methoxy-3-(3-methylidenepiperidine-1-carbonyl)pyridine is a pyridine derivative characterized by a methoxy group at the 2-position and a 3-methylidenepiperidine-1-carbonyl substituent at the 3-position. The piperidine moiety introduces a six-membered nitrogen-containing ring with a methylidene group (CH₂=), while the carbonyl (C=O) links it to the pyridine core.

Properties

IUPAC Name |

(2-methoxypyridin-3-yl)-(3-methylidenepiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-10-5-4-8-15(9-10)13(16)11-6-3-7-14-12(11)17-2/h3,6-7H,1,4-5,8-9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMKFHVMEDICDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCCC(=C)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(3-methylidenepiperidine-1-carbonyl)pyridine typically involves multi-step organic reactions. One common approach is the condensation of a methoxy-substituted pyridine derivative with a piperidine derivative under controlled conditions. The reaction may involve the use of reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(3-methylidenepiperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methoxy-3-(3-methylidenepiperidine-1-carbonyl)pyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(3-methylidenepiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues from Catalogs

The following pyridine derivatives share structural motifs with the target compound, particularly the methoxy group and nitrogen-containing substituents:

Key Observations :

- Substituent Diversity : The target compound’s 3-methylidenepiperidine-1-carbonyl group distinguishes it from analogs with pyrrolidine (5-membered ring), halogen (iodine), or dioxolane substituents. Piperidine’s larger ring size may enhance steric effects and influence binding affinity in biological systems compared to pyrrolidine .

- Reactivity : The acrylate ester in is more prone to hydrolysis than the target compound’s enamine ester, which may exhibit stability under acidic or enzymatic conditions due to conjugation with the piperidine ring.

- Electronic Effects : The methoxy group at C2 in the target compound and analogs likely enhances electron donation to the pyridine ring, affecting solubility and interaction with aromatic receptors.

Functional Comparisons with Methoxypyrazines

- Aroma Profile : Methoxypyrazines are critical for green, herbaceous aromas in peppers . Though the target compound’s piperidine substituent differs from alkylpyrazines, its methoxy group may contribute to similar odor-modulating properties if volatile.

- Stability : Methoxypyrazines degrade during storage, but treatments like 1-MCP (1-methylcyclopropene) slow this process . The target compound’s stability may depend on the lability of its enamine ester group under oxidative or hydrolytic conditions.

Biological Activity

2-Methoxy-3-(3-methylidenepiperidine-1-carbonyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a carbonyl group linked to a piperidine derivative. This unique structure may contribute to its biological properties, particularly in enzyme inhibition and receptor modulation.

Biological Activity

Research indicates that 2-Methoxy-3-(3-methylidenepiperidine-1-carbonyl)pyridine exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several pathogens. Its mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes.

- Anticancer Properties : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells. It appears to activate caspase pathways, leading to programmed cell death, which is crucial for cancer therapy.

- Neuroprotective Effects : The compound has been evaluated for neuroprotective activity. It may inhibit neuronal apoptosis and reduce oxidative stress in neurodegenerative models, suggesting potential applications in treating diseases like Alzheimer's.

The mechanisms through which 2-Methoxy-3-(3-methylidenepiperidine-1-carbonyl)pyridine exerts its effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering the metabolism of other drugs or endogenous compounds.

- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, including those involved in neurotransmission and inflammation, modulating their activity and downstream signaling pathways.

Case Studies

Several case studies highlight the biological activity of this compound:

-

Study on Antimicrobial Activity :

- A study tested the efficacy of 2-Methoxy-3-(3-methylidenepiperidine-1-carbonyl)pyridine against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

-

Cancer Cell Line Study :

- In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis markers, indicating its potential use in cancer therapy.

-

Neuroprotection in Animal Models :

- Animal models subjected to neurotoxic agents showed reduced neuronal loss when treated with the compound, supporting its role as a neuroprotective agent.

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Reduced oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.